Product packaging for Methyl 4-fluorobenzene-1-sulfonate(Cat. No.:)

Methyl 4-fluorobenzene-1-sulfonate

Cat. No.: B12100725
M. Wt: 190.19 g/mol
InChI Key: MBFSZLDWZHRFRI-UHFFFAOYSA-N
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Description

Methyl 4-fluorobenzene-1-sulfonate (CAS 565-45-7) is a small, fluorinated sulfonate ester with the molecular formula C 7 H 7 FO 3 S and a molecular weight of 190.19 g/mol . As an aryl methyl sulfonate, this compound is primarily valued in research and organic synthesis as a potential alkylating agent or as a versatile building block for the introduction of the 4-fluorophenylsulfonyl moiety into more complex molecular architectures. The presence of both the sulfonate ester and the fluorine atom on the aromatic ring defines its reactivity. The sulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the ring and offer a handle for further functionalization via cross-coupling reactions. Researchers may employ this compound in the development of pharmaceuticals, agrochemicals, and functional materials, where the para-fluorobenzenesulfonate group can contribute to the biological activity or physical properties of the target molecule. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FO3S B12100725 Methyl 4-fluorobenzene-1-sulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7FO3S

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 4-fluorobenzenesulfonate

InChI

InChI=1S/C7H7FO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

MBFSZLDWZHRFRI-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Synthetic Pathways and Precursor Chemistry of Methyl 4 Fluorobenzene 1 Sulfonate

Strategies for 4-Fluorobenzenesulfonyl Chloride Synthesis

The creation of 4-fluorobenzenesulfonyl chloride is a critical first step. This is achieved through a couple of primary methods, including the halogenation of 4-fluorobenzenesulfonic acid and other alternative routes.

A principal method for synthesizing 4-fluorobenzenesulfonyl chloride is through the halogenation of 4-fluorobenzenesulfonic acid. This process often employs reagents like thionyl chloride (SOCl2). The reaction of thionyl chloride with sulfonic acids is a well-established method for forming sulfonyl chlorides. The presence of thionyl chloride can also help to maintain the concentration of sulfuric acid during sulfonation reactions, which is crucial for the process. njit.edu

Another approach involves the use of chlorosulfonic acid. For instance, chlorobenzene (B131634) can be reacted with chlorosulfonic acid, followed by the addition of thionyl chloride in the presence of a sulfamic acid catalyst to produce 4-chlorobenzenesulfonyl chloride. google.com While this example yields a chloro-substituted product, the underlying principle can be adapted for fluoro-substituted analogues.

Alternative pathways to obtain 4-fluorobenzenesulfonyl halides have also been explored. One such method is the fluorine-chlorine exchange reaction on chlorobenzenesulfonyl chlorides or fluorides. google.com For example, para-chlorobenzenesulfonyl fluoride (B91410) can be converted to para-fluorobenzenesulfonyl fluoride. google.com This highlights the possibility of synthesizing the target precursor through halogen exchange reactions.

Furthermore, 4-fluorobenzenesulfonyl chloride can be produced from fluorobenzene. orgsyn.org Another documented synthesis involves reacting 4-fluorobenzenesulfonyl chloride with sodium bisulfite to produce sodium 4-fluorobenzenesulfinate, which is then further reacted. google.com

Here is a comparison of different synthetic routes for 4-fluorobenzenesulfonyl halides:

Starting MaterialReagentsProductKey Features
4-Fluorobenzenesulfonic acidThionyl chloride4-Fluorobenzenesulfonyl chlorideCommon and direct halogenation method.
ChlorobenzeneChlorosulfonic acid, Thionyl chloride4-Chlorobenzenesulfonyl chlorideDemonstrates the use of chlorosulfonic acid. google.comprepchem.com
p-Chlorobenzenesulfonyl fluorideAlkali metal fluoridep-Fluorobenzenesulfonyl fluorideExample of a halogen exchange reaction. google.com
FluorobenzeneNot specified4-Fluorobenzenesulfonyl chlorideDirect route from a readily available starting material. orgsyn.org
4-Fluorobenzenesulfonyl chlorideSodium bisulfiteSodium 4-fluorobenzenesulfinateIntermediate for further synthesis. google.com

Esterification Methods for Methyl 4-fluorobenzene-1-sulfonate Formation

Once 4-fluorobenzenesulfonyl chloride is synthesized, the next step is its conversion to this compound through esterification.

The direct reaction of a sulfonyl chloride with an alcohol is a fundamental method for forming sulfonate esters. pearson.com In this case, 4-fluorobenzenesulfonyl chloride is reacted with methanol. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride. youtube.comyoutube.com This reaction is often carried out in the presence of a base, like pyridine (B92270), to neutralize the hydrochloric acid byproduct. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the carbon atom of the alcohol. libretexts.orgchegg.com

Dimethyl sulfate (B86663) can also be employed as a methylating agent. wikipedia.orgsciencemadness.org For example, it can be used to methylate sodium p-toluenesulfonate to form the corresponding methyl ester. wikipedia.org A recent study demonstrated a highly regioselective synthesis of methyl salicylate (B1505791) using dimethyl sulfate in a solvent-free medium with sodium bicarbonate as a base. researchgate.netnih.gov

Transesterification is another viable method for the synthesis of sulfonate esters. semanticscholar.org This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst. While direct research on the transesterification of a sulfonate ester to yield this compound is not extensively detailed in the provided results, the general principles of transesterification are well-established for other esters. semanticscholar.orgaurak.ac.ae For instance, the transesterification of β-ketoesters and methyl salicylate has been successfully achieved using catalysts like p-toluene sulfonic acid. semanticscholar.org

Phase-transfer catalysis (PTC) is a technique that can be effectively used for esterification and transesterification reactions. phasetransfercatalysis.com It facilitates the reaction between reactants that are in different phases (e.g., an aqueous phase and an organic phase). wikipedia.orgslideshare.netslideshare.net This methodology can enhance reaction rates and yields. crdeepjournal.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing more environmentally benign processes.

Key areas of focus for greening the synthesis include:

Catalysis: The use of solid acid catalysts, which are often more environmentally friendly and reusable than traditional liquid acid catalysts, is a key green chemistry approach. aurak.ac.ae Phase-transfer catalysts also contribute to green chemistry by enabling the use of water instead of organic solvents, thereby reducing solvent waste. wikipedia.org

Solvent Selection: Minimizing or replacing hazardous organic solvents with greener alternatives is a core principle. The use of solvent-free reaction conditions, as demonstrated in the synthesis of methyl salicylate using dimethyl sulfate, is an excellent example of a green approach. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is essential. This involves choosing reactions with high yields and minimal byproducts.

Here is a summary of green chemistry considerations for the synthesis:

Green Chemistry PrincipleApplication in Synthesis
Use of CatalystsEmploying solid acid catalysts or phase-transfer catalysts to improve efficiency and reduce waste. aurak.ac.aewikipedia.org
Safer Solvents and AuxiliariesUtilizing water as a solvent where possible or adopting solvent-free reaction conditions. researchgate.netnih.govwikipedia.org
Atom EconomyOptimizing reaction pathways to maximize the incorporation of starting materials into the final product.

Reaction Mechanisms and Chemical Transformations of Methyl 4 Fluorobenzene 1 Sulfonate

Electrophilic Nature and Reactivity towards Nucleophiles

The structure of methyl 4-fluorobenzene-1-sulfonate features two primary sites susceptible to nucleophilic attack: the methyl carbon and the sulfur atom of the sulfonate group. The strong electron-withdrawing nature of the 4-fluorobenzenesulfonyl group renders the methyl group and the sulfur atom electrophilic.

Nucleophilic Attack at the Methyl Carbon

The carbon atom of the methyl group is a soft electrophilic center. It readily undergoes SN2 reactions with a variety of soft nucleophiles. This reactivity makes this compound an effective methylating agent. The 4-fluorobenzenesulfonate anion is an excellent leaving group, facilitating the transfer of the methyl group to the nucleophile.

Nucleophilic Attack at the Sulfur Center

The sulfur atom in the sulfonate group is a hard electrophilic center. Strong, hard nucleophiles can attack this site, leading to the cleavage of the sulfur-oxygen bond. This type of reaction is less common than methylation but can occur under specific conditions with highly reactive nucleophiles.

Role as an Activated Leaving Group in Substitution Reactions

The 4-fluorobenzenesulfonate moiety is an excellent leaving group due to the resonance stabilization of the resulting anion and the electron-withdrawing effect of the fluorine atom. masterorganicchemistry.com This property makes this compound a valuable substrate in various substitution reactions.

Intermolecular Nucleophilic Displacements

This compound reacts with a range of nucleophiles in intermolecular substitution reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-heteroatom and carbon-carbon bonds.

Phosphines: Tertiary phosphines, being soft nucleophiles, readily attack the methyl carbon to form phosphonium (B103445) salts.

Triflates: While triflates are themselves excellent leaving groups, in certain contexts, the 4-fluorobenzenesulfonate can be displaced by a triflate anion, although this is a less common transformation.

Thiols: Thiolates, which are strong and soft nucleophiles, react efficiently with this compound to yield thioethers.

Amines: Primary and secondary amines are effectively methylated by this reagent to produce the corresponding secondary and tertiary amines, respectively.

NucleophileProduct TypeGeneral Reaction
Phosphines (R₃P)Phosphonium SaltCH₃OSO₂C₆H₄F + R₃P → [CH₃PR₃]⁺ [OSO₂C₆H₄F]⁻
Thiols (RSH)ThioetherCH₃OSO₂C₆H₄F + RS⁻ → CH₃SR + [OSO₂C₆H₄F]⁻
Amines (R₂NH)Ammonium Salt / AmineCH₃OSO₂C₆H₄F + R₂NH → [CH₃NHR₂]⁺ [OSO₂C₆H₄F]⁻

Intramolecular Rearrangements (e.g., Photo-Fries Type Reactions of Aryl Sulfonates)

Aryl sulfonates can undergo photochemical rearrangements, such as the Photo-Fries rearrangement. conicet.gov.ar This reaction involves the homolytic cleavage of the aryl-oxygen bond upon UV irradiation, followed by the migration of the sulfonyl group to an ortho or para position on the aromatic ring. conicet.gov.ar While the primary focus of this article is on the methyl ester, it is important to note that the aryl sulfonate part of the molecule has the potential for such photochemical transformations. conicet.gov.ar Direct irradiation of estrone (B1671321) aryl and methyl sulfonates has been shown to lead to photo-Fries rearrangement products. conicet.gov.ar

Photochemical Transformations and Excited State Behavior

The photochemical behavior of this compound is influenced by the chromophoric aromatic ring. Upon absorption of UV light, the molecule is promoted to an excited state. From this excited state, various photochemical pathways can be initiated.

Research on related estrone aryl and methyl sulfonates indicates that direct irradiation can lead to efficient reactions through a photo-Fries rearrangement, involving a conicet.gov.arnih.gov-sulfonyl migration. conicet.gov.ar These studies have also shown that the photoreactive excited state can be influenced by the solvent and the nature of the sulfonyl group. conicet.gov.ar For instance, experiments have suggested that the photo-Fries rearrangement of estrone aryl sulfonates proceeds from the singlet excited state (S1). conicet.gov.ar

Photochemical Reaction Products of Related Sulfonates conicet.gov.ar
Starting MaterialIrradiation ConditionsMajor Products
Estrone aryl sulfonatesDirect irradiation (λexc = 254 nm)ortho-sulfonyl estrone derivatives, estrone
Estrone methane (B114726) sulfonateDirect irradiation (λexc = 254 nm)Epimerized and hydrolyzed products

Radical Processes Involving Fluorinated Sulfonates

Fluorinated sulfonates can participate in various radical reactions, either by generating sulfonyl radicals or by reacting with them. The generation of sulfonyl radicals from sulfonyl-containing compounds can be achieved through photoredox catalysis or by using radical initiators. acs.orgrsc.org These sulfonyl radicals can then undergo a variety of transformations, including addition to alkenes and alkynes. acs.orgmagtech.com.cn

While there is no direct literature on radical reactions specifically involving this compound, its structural similarity to other fluorinated aryl sulfonates suggests it could serve as a precursor to the 4-fluorobenzenesulfonyl radical. This radical could potentially be generated under photoredox conditions and subsequently participate in coupling reactions. For instance, the iridium-photocatalyzed activation of sulfone tetrazoles has been shown to generate sulfonyl radicals that couple with electron-deficient olefins. acs.org

Furthermore, fluorinated compounds are of significant interest in radical chemistry. springernature.com The presence of the fluorine atom in this compound can influence the stability and reactivity of any radical intermediates formed.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Aryl sulfonates are versatile electrophiles in a variety of metal-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. nih.gov The reactivity of this compound in these transformations is anticipated to be similar to that of other aryl fluorosulfonates. acs.orgacs.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Aryl fluorosulfonates have been successfully employed as coupling partners with arylboronic acids using palladium-NHC (N-heterocyclic carbene) catalysts. acs.org These reactions typically proceed with low catalyst loadings and in the presence of a mild base. acs.org For this compound, a Suzuki-Miyaura coupling would yield substituted biphenyls.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Aryl fluorosulfonates can be coupled with a variety of primary and secondary amines using palladium or nickel catalysts. acs.orgsci-hub.ruwikipedia.org The reaction often requires a phosphine (B1218219) ligand, such as Xantphos or BINAP, and a base like cesium carbonate. wikipedia.orgnih.gov

Sonogashira Coupling:

The Sonogashira coupling enables the formation of C-C triple bonds between a terminal alkyne and an aryl halide or sulfonate. wikipedia.orgorganic-chemistry.org While direct examples with this compound are scarce, arylsulfonium salts, which are structurally related, have been used as coupling partners in Sonogashira reactions under palladium and copper co-catalysis. nih.govacs.org

Below are interactive data tables summarizing plausible conditions and products for these metal-catalyzed transformations of this compound, based on established protocols for similar aryl sulfonates.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

Arylboronic AcidCatalystBaseSolventProduct
Phenylboronic acid[Pd(IPr)(μ-Cl)Cl]₂K₃PO₄Toluene/H₂O4-Fluoro-1,1'-biphenyl
4-Methoxyphenylboronic acid[Pd(IPr)(μ-Cl)Cl]₂K₃PO₄Toluene/H₂O4-Fluoro-4'-methoxy-1,1'-biphenyl
3-Thienylboronic acid[Pd(IPr)(μ-Cl)Cl]₂K₃PO₄Toluene/H₂O3-(4-Fluorophenyl)thiophene

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound

AmineCatalystLigandBaseSolventProduct
AnilinePd(OAc)₂XantphosCs₂CO₃TolueneN-(4-Fluorophenyl)aniline
MorpholineNi(COD)₂DPPFNaOtBuToluene4-(4-Fluorophenyl)morpholine
BenzylaminePd(dba)₂BINAPCs₂CO₃TolueneN-Benzyl-4-fluoroaniline

Table 3: Hypothetical Sonogashira Coupling of this compound

AlkyneCatalystCo-catalystBaseSolventProduct
PhenylacetylenePd(PPh₃)₄CuIEt₃NToluene1-Fluoro-4-(phenylethynyl)benzene
1-HeptynePd(PPh₃)₄CuIEt₃NToluene1-(Hept-1-yn-1-yl)-4-fluorobenzene
(Trimethylsilyl)acetylenePd(PPh₃)₄CuIEt₃NToluene((4-Fluorophenyl)ethynyl)trimethylsilane

Applications in Advanced Organic Synthesis and Functionalization

C-C Bond Formation Methodologies via Sulfonate Activation

The sulfonate group of methyl 4-fluorobenzene-1-sulfonate serves as an excellent leaving group, analogous to halides, in various palladium-catalyzed cross-coupling reactions. This reactivity has been harnessed to forge new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Notably, this fluorinated sulfonate can participate in Suzuki-Miyaura cross-coupling reactions . nsf.gov These reactions typically involve the coupling of an organoboron compound with an organic halide or sulfonate. For instance, the reaction of an aryl fluorosulfate (B1228806) with an arylboronic acid in the presence of a palladium catalyst and a base can yield the corresponding biaryl product. nsf.govsemanticscholar.org The use of well-defined and highly reactive Pd(II)-NHC (N-heterocyclic carbene) complexes has been shown to be effective for the cross-coupling of fluorosulfonates. nsf.gov

Another significant C-C bond-forming reaction is the Heck reaction , which involves the coupling of an unsaturated halide or sulfonate with an alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the electrophilic partner in this reaction, leading to the formation of substituted alkenes. wikipedia.orgyoutube.commdpi.com The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org

Furthermore, the related Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides/sulfonates, represents another avenue for C-C bond formation utilizing this reagent.

The following table summarizes the key C-C bond formation reactions involving this compound:

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura CouplingOrganoboron compounds (e.g., boronic acids)Palladium complexes (e.g., Pd-NHC)Biaryls
Heck ReactionAlkenesPalladium complexesSubstituted Alkenes
Sonogashira CouplingTerminal AlkynesPalladium and Copper complexesAryl Alkynes

C-N Bond Formation Architectures Utilizing Sulfonates

The formation of carbon-nitrogen bonds is crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. This compound is an effective electrophile in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination . wikipedia.orgacsgcipr.orgorganic-chemistry.org

This reaction allows for the coupling of aryl sulfonates with a wide range of primary and secondary amines, as well as ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands, often bulky and electron-rich, has been instrumental in expanding the scope and efficiency of this transformation. youtube.com These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com The reaction typically employs a palladium precursor, a phosphine ligand, and a base. nih.gov

The Ullmann condensation offers an alternative, copper-catalyzed method for C-N bond formation. wikipedia.orgorganic-chemistry.orgmagtech.com.cn While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder protocols, often employing ligands to facilitate the coupling of aryl halides or sulfonates with amines. wikipedia.orgmagtech.com.cn

Below is a table comparing the key C-N bond formation reactions:

Reaction NameAmine SourceCatalyst SystemKey Features
Buchwald-Hartwig AminationPrimary/Secondary Amines, AmmoniaPalladium/Phosphine LigandMild conditions, broad substrate scope. wikipedia.orgacsgcipr.org
Ullmann CondensationAminesCopper-basedOften requires higher temperatures, but ligand development has improved conditions. wikipedia.orgmagtech.com.cn

C-O Bond Formation Strategies Involving Fluorinated Sulfonates

The synthesis of ethers, a common structural motif in many organic molecules, can be achieved through C-O bond formation reactions. The Williamson ether synthesis is a classic and widely used method that involves the reaction of an alkoxide with an alkyl halide or sulfonate. libretexts.orgmasterorganicchemistry.comwikipedia.org In this context, this compound can act as the electrophilic partner, reacting with an alkoxide to form the corresponding aryl ether. libretexts.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where the alkoxide acts as the nucleophile. masterorganicchemistry.comwikipedia.org

The Ullmann condensation can also be adapted for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction couples an aryl halide or sulfonate with a phenol (B47542) in the presence of a base. wikipedia.org Modern variations of the Ullmann ether synthesis often utilize soluble copper catalysts and ligands to improve reaction efficiency and mildness. wikipedia.orgmdpi.com

This table outlines the primary methods for C-O bond formation using fluorinated sulfonates:

Reaction NameOxygen NucleophileCatalystProduct Type
Williamson Ether SynthesisAlkoxidesNone (SN2 reaction)Alkyl Aryl Ethers
Ullmann CondensationPhenoxidesCopper-basedDiaryl Ethers

C-S Bond Formation Techniques Derived from Sulfonate Precursors

The construction of carbon-sulfur bonds is essential for the synthesis of various sulfur-containing compounds, including thioethers, which are present in numerous pharmaceuticals and agrochemicals. chemrevlett.com Similar to C-O bond formation, the Williamson ether synthesis can be adapted to form thioethers by using a thiolate as the nucleophile instead of an alkoxide. acsgcipr.org This SN2 reaction between a thiolate and an electrophile like this compound provides a direct route to aryl thioethers. acsgcipr.org

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for C-S bond formation. Thiolation reactions, where a thiol is coupled with an aryl halide or sulfonate, can be achieved using palladium catalysts. These methods often provide excellent functional group tolerance and have become a mainstay in modern organic synthesis for the preparation of thioethers. mdpi.comrsc.org

The following table details the key C-S bond formation techniques:

Reaction TypeSulfur NucleophileCatalyst SystemProduct Type
Williamson-type Thioether SynthesisThiolatesNone (SN2 reaction)Aryl Thioethers
Palladium-catalyzed ThiolationThiolsPalladium complexesAryl Thioethers

Integration into Complex Molecular Architectures and Scaffolds

The versatility of this compound in various bond-forming reactions makes it a valuable building block for the synthesis of complex organic molecules. Its ability to introduce a fluorinated phenylsulfonate moiety, which can then be further functionalized, allows for the construction of intricate molecular architectures.

Synthesis of Variously Substituted Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The C-C, C-N, C-O, and C-S bond-forming reactions discussed previously can all be employed in intramolecular or intermolecular strategies to construct a wide variety of heterocyclic rings. For example, an intramolecular Williamson ether synthesis can be used to form cyclic ethers from a molecule containing both a hydroxyl group and a sulfonate leaving group. libretexts.org Similarly, intramolecular Heck or Buchwald-Hartwig reactions can lead to the formation of nitrogen-containing heterocycles. The ability to use this compound in these key cyclization steps highlights its importance in the synthesis of diverse heterocyclic scaffolds.

Functionalization of Polycyclic and Steroidal Systems.nsf.govnih.gov

Polycyclic aromatic hydrocarbons (PAHs) and steroids are important classes of molecules with diverse applications. The introduction of functional groups onto these complex scaffolds is often challenging but crucial for modulating their biological activity and physical properties. The cross-coupling reactions enabled by this compound provide a powerful tool for the late-stage functionalization of these systems. nih.govresearchgate.netrsc.org For instance, a Suzuki-Miyaura coupling can be used to attach new aryl or alkyl groups to a polycyclic or steroidal backbone that has been pre-functionalized with a sulfonate group. nsf.gov This approach allows for the systematic modification of these complex structures, facilitating the exploration of structure-activity relationships.

Crystallographic and Conformational Studies of Methyl 4 Fluorobenzene 1 Sulfonate and Its Analogues

Single-Crystal X-ray Diffraction Analysis for Molecular Geometry

While a specific, publicly available crystal structure for Methyl 4-fluorobenzene-1-sulfonate (CAS 565-45-7) is not readily found in the search results, extensive crystallographic data exists for analogous sulfonate esters. eurjchem.comresearchgate.net These analogues, such as methyl 4-methylbenzenesulfonate (B104242) and various other aryl sulfonates, provide a strong basis for understanding the expected molecular geometry. acs.orgkaust.edu.sa

In a typical aryl sulfonate ester, the sulfur atom of the sulfonate group (-SO₃-) adopts a tetrahedral geometry, bonded to two oxygen atoms, the aryl ring's carbon, and the oxygen of the methyl ester group. The bond angles around the sulfur atom are expected to be close to the ideal tetrahedral angle of 109.5°, though slight distortions arise from the different electronic environments of the substituents.

The table below presents typical bond lengths and angles for the sulfonate ester functional group, derived from crystallographic studies of analogous compounds. These values provide a reasonable approximation for the geometry of this compound.

Interactive Data Table: Predicted Molecular Geometry of this compound

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length S=O~1.45 Å
S-O(ester)~1.60 Å
S-C(aryl)~1.77 Å
C(ester)-O(ester)~1.47 Å
Bond Angle O=S=O~120°
O=S-O(ester)~108°
O=S-C(aryl)~108°
C(aryl)-S-O(ester)~101°
S-O(ester)-C(ester)~117°

Note: These values are illustrative and based on data from analogous sulfonate ester structures. Actual values for this compound would require a dedicated SCXRD study.

The geometry of the 4-fluorophenyl ring is expected to be largely planar, with C-C bond lengths characteristic of an aromatic system and a C-F bond length of approximately 1.36 Å. The presence of the fluorine atom is not expected to cause significant distortions in the ring's geometry itself. alfa-chemistry.com

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid.

In the absence of strong hydrogen bond donors like -OH or -NH₂, the crystal structure of this compound is primarily directed by weaker C-H···O and C-H···F hydrogen bonds. The sulfonyl oxygens are effective hydrogen bond acceptors, and they readily participate in interactions with the aromatic and methyl C-H groups of neighboring molecules. researchgate.netbeilstein-journals.orgnih.gov

These C-H···O interactions often form intricate networks, linking molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov For instance, the methyl protons can form hydrogen bonds with the sulfonyl oxygens of an adjacent molecule, while the aromatic protons can interact with sulfonyl oxygens of another. The specific patterns of these hydrogen bonds can vary significantly even with minor changes to the molecular structure, leading to different polymorphic forms. nih.gov

Aromatic stacking, or π-π interactions, are another crucial factor in the crystal packing of aryl sulfonates. These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings. In the crystal structure of this compound, the fluorophenyl rings of adjacent molecules are expected to engage in such interactions.

The presence of fluorine atoms significantly modulates the nature of these π-π interactions. The electron-withdrawing fluorine atom polarizes the aromatic ring, creating a region of positive electrostatic potential on the face of the ring and a negative potential around the fluorine atoms. This leads to a preference for offset or parallel-displaced stacking arrangements, where the electron-poor region of one ring interacts favorably with the electron-rich region of another. nih.govacs.orgnih.gov This contrasts with the stacking of non-fluorinated benzene (B151609) rings, which can adopt a wider range of orientations. acs.org

Studies on fluorinated aromatic compounds have shown that these interactions can be surprisingly strong and directional, often leading to the formation of columnar stacks in the solid state. rsc.orgcapes.gov.br The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. The presence of fluorine can disrupt the typical π-π stacking seen in non-fluorinated halobenzenes, favoring more offset arrangements. rsc.org

Conformational Analysis and Dihedral Angle Investigations in Sulfonate Esters

The flexibility of the sulfonate ester linkage allows for different molecular conformations, which can be analyzed by examining the dihedral angles within the molecule. curlyarrows.comyoutube.com The key dihedral angle in aryl sulfonates is the C(aryl)-S-O-C(ester) torsion angle, which describes the rotation around the S-O bond.

Crystallographic studies of various sulfonate esters have revealed a range of preferred conformations. acs.org These can be broadly categorized as "stepped" (open-chain) or "hairpin" (folded) conformations, particularly in molecules with larger alkyl or aryl groups on the ester side. acs.orgresearchgate.net For a relatively small molecule like this compound, the conformational landscape is simpler, but the orientation of the methyl group relative to the aryl ring is still a key structural feature.

Solid-State Structural Peculiarities of Fluorinated Aryl Sulfonates

The introduction of fluorine into an organic molecule can lead to unique structural features in the solid state. alfa-chemistry.com The high electronegativity and small van der Waals radius of fluorine (1.47 Å, close to hydrogen's 1.2 Å) allow it to replace hydrogen without causing significant steric bulk, yet it drastically alters the electronic properties of the molecule. wikipedia.org

One of the most significant peculiarities of fluorinated aryl sulfonates is the prominent role of C-H···F and C-F···π interactions in directing the crystal packing. nih.gov As mentioned, C-H···F interactions, though weak, are numerous and can collectively exert a strong influence on the supramolecular assembly. nih.gov Furthermore, the interaction between a C-F bond and the face of an aromatic ring (C-F···π) can also contribute to the stability of the crystal structure.

The presence of fluorine also influences the π-π stacking, favoring offset geometries due to the quadrupolar nature of the fluorinated aromatic ring. nih.govacs.org This can lead to crystal packing motifs that are distinct from their non-fluorinated analogues. These fluorine-specific interactions are a key tool in "crystal engineering," where the goal is to design molecules that will self-assemble into a desired crystalline architecture with specific properties. rsc.org The strong C-F bond also imparts high thermal and chemical stability to these compounds. alfa-chemistry.com

Advanced Spectroscopic Investigations and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Methyl 4-fluorobenzene-1-sulfonate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the aromatic protons exhibit a characteristic splitting pattern due to coupling with each other and with the fluorine atom. The protons ortho to the sulfonate group are expected to appear at a different chemical shift than the protons ortho to the fluorine atom. The methyl protons of the ester group will appear as a distinct singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm. Specifically, the protons ortho to the fluorine will show coupling to fluorine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, distinct signals are expected for the methyl carbon, the four different aromatic carbons, and the carbon atom bonded to the fluorine, which will exhibit a large coupling constant (¹JCF). The carbon attached to the sulfur atom (C1) is expected to be significantly deshielded. The carbon atom bonded to fluorine (C4) will also be deshielded and will show a characteristic splitting due to C-F coupling. The chemical shifts of the other aromatic carbons (C2, C3, C5, C6) will also be influenced by the substituents. nih.gov The methyl carbon of the sulfonate ester group is expected to have a chemical shift in the range of 50-60 ppm.

Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹H-OCH₃~3.9s-
¹HH-2, H-6~7.9-8.1ddJ(H,H) ≈ 9.0, J(H,F) ≈ 4.5
¹HH-3, H-5~7.2-7.4tJ(H,H) ≈ 9.0, J(H,F) ≈ 9.0
¹³C-OCH₃~58q-
¹³CC-1~135dJ(C,F) ≈ 3.0
¹³CC-2, C-6~130dJ(C,F) ≈ 9.0
¹³CC-3, C-5~117dJ(C,F) ≈ 23.0
¹³CC-4~166dJ(C,F) ≈ 258.0

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Probes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational aspects of this compound.

FTIR Spectroscopy: The FTIR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. For this compound, strong absorption bands are expected for the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively. chemicalbook.com The S-O stretching vibration is expected around 1000 cm⁻¹. The C-F bond stretching vibration will also be present, typically in the 1000-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. The C-S bond stretching is expected in the 600-800 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Technique
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Asymmetric S=O Stretch1350 - 1420FTIR
Symmetric S=O Stretch1150 - 1200FTIR, Raman
C-F Stretch1000 - 1100FTIR
S-O Stretch950 - 1050FTIR
Aromatic C=C Stretch1450 - 1600FTIR, Raman
C-S Stretch600 - 800Raman

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Intermolecular Interactions

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is dominated by absorptions arising from π-π* transitions within the benzene (B151609) ring. The presence of the sulfonate and fluoro substituents can cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene. These transitions typically occur in the ultraviolet region. The study of solvatochromism, which is the shift in λ_max with solvent polarity, can provide information about the nature of the electronic transitions and intermolecular interactions between the solute and solvent molecules. spectrabase.com For analogous compounds like ethyl p-toluenesulfonate, absorption maxima are observed, which helps in predicting the spectral behavior of this compound. nih.gov

Expected Electronic Transitions for this compound

Transition TypeExpected λmax Range (nm)Chromophore
π → π* (E2-band)~200 - 230Benzene Ring
π → π* (B-band)~260 - 280Benzene Ring

Mass Spectrometry for Mechanistic Pathway Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight and elucidating fragmentation pathways.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. Common fragmentation pathways for sulfonate esters include the cleavage of the S-O and C-S bonds.

A plausible fragmentation pathway would involve the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium-type ion [M - 31]⁺. Another characteristic fragmentation is the loss of sulfur dioxide (SO₂) to give a [M - 64]⁺ fragment. Cleavage of the C-S bond can lead to the formation of the 4-fluorophenyl cation [C₆H₄F]⁺ (m/z 95) and the methylsulfonate radical. The base peak in the spectrum could correspond to a stable fragment such as the 4-fluorophenyl cation or a fragment resulting from further rearrangements.

Plausible Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormula
190Molecular Ion [M]⁺[C₇H₇FO₃S]⁺
159[M - OCH₃]⁺[C₆H₄FO₂S]⁺
126[M - SO₂]⁺[C₇H₇FO]⁺
95[C₆H₄F]⁺[C₆H₄F]⁺

Computational Chemistry and Theoretical Modelling of Methyl 4 Fluorobenzene 1 Sulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.netdntb.gov.ua This method is used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. prensipjournals.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a balance between accuracy and computational cost for molecules of this size. prensipjournals.comresearchgate.net

Table 1: Predicted Electronic Properties of Methyl 4-fluorobenzene-1-sulfonate from DFT Calculations (Note: The following values are representative examples based on calculations of similar aromatic sulfonate and fluorinated compounds and are intended for illustrative purposes.)

PropertyPredicted ValueSignificance
Total Energy (Hartree)-998.5Indicates the overall stability of the molecule at 0 K.
Ionization Potential (eV)9.5Relates to the energy of the Highest Occupied Molecular Orbital (HOMO). A higher value suggests greater difficulty in removing an electron. researchgate.net
Electron Affinity (eV)1.2Relates to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A positive value indicates that the molecule can favorably accept an electron. researchgate.net
Dipole Moment (Debye)3.5Quantifies the asymmetry of charge distribution, indicating the molecule's overall polarity. orientjchem.org

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com Different colors on the MEP map represent different potential values, typically with red indicating the most negative (electron-rich) regions and blue indicating the most positive (electron-poor) regions. researchgate.netresearchgate.net

In this compound, the MEP surface would highlight several key features:

Electron-rich regions: The oxygen atoms of the sulfonate group and the fluorine atom are expected to be sites of high electron density (colored red or yellow). These areas are susceptible to electrophilic attack. researchgate.net

Electron-poor regions: The hydrogen atoms of the methyl group and potentially the sulfur atom would show a positive electrostatic potential (colored blue), indicating they are electron-deficient. The aromatic ring itself is influenced by the strongly electron-withdrawing sulfonate group, which would create a significant electron-deficient character on the ring carbons, making them susceptible to nucleophilic attack. walisongo.ac.id

MEP analysis provides a robust prediction of how the molecule will interact with other reagents, identifying likely sites for hydrogen bonding and other intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Electron Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized, intuitive bonding orbitals that align with classical Lewis structures (e.g., 1-center lone pairs and 2-center bonds). wisc.edufluorine1.ru This method provides detailed insights into atomic charges, hybridization, and the stabilizing effects of electron delocalization. malayajournal.org

For this compound, NBO analysis would quantify the hyperconjugative interactions, which are the stabilizing delocalizations of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The most significant interactions would likely involve:

Delocalization from the lone pairs of the fluorine and oxygen atoms into the antibonding orbitals (σ* or π*) of the benzene (B151609) ring and the S=O bonds.

Delocalization from the π-orbitals of the benzene ring into the antibonding orbitals of the sulfonate group.

These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction and greater stabilization. orientjchem.org NBO also calculates the natural atomic charges, which are generally considered more reliable than those from other methods like Mulliken population analysis. wisc.edu

Table 2: Representative NBO Analysis for Key Donor-Acceptor Interactions in this compound (Note: This table is illustrative, showing the type of data generated by NBO analysis.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) on Sulfonateπ* (C-C) in Ring5.2Lone Pair to Ring π* Delocalization
LP (F)σ* (C-C) in Ring3.8Lone Pair to Ring σ* Delocalization
π (C-C) in Ringσ* (S-O)2.5Ring π to Sulfonate σ* Delocalization

Frontier Molecular Orbital (FMO) Theory Applications to Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost electron-containing orbital, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. libretexts.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netdntb.gov.ua

For this compound:

HOMO: The HOMO is likely to be localized on the benzene ring and the oxygen atoms of the sulfonate group, which are the most electron-rich parts of the molecule.

LUMO: The LUMO is expected to be distributed over the aromatic ring and the sulfur atom, influenced by the electron-withdrawing nature of the sulfonate and fluoro groups. This makes the ring carbons susceptible to nucleophilic attack.

The energies of these orbitals, calculated via DFT, can be used to predict the feasibility and nature of various reactions, such as cycloadditions or nucleophilic aromatic substitutions. wikipedia.orgpku.edu.cn

Table 3: Predicted FMO Properties for this compound (Note: Values are illustrative, based on typical DFT calculations for similar compounds.)

OrbitalEnergy (eV)Significance
HOMO-9.5Energy of the highest energy electrons; relates to ionization potential and nucleophilicity. pku.edu.cn
LUMO-1.2Energy of the lowest available empty orbital; relates to electron affinity and electrophilicity. pku.edu.cn
HOMO-LUMO Gap8.3Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Reaction Pathway Simulations and Transition State Analysis for Mechanistic Insight

Computational chemistry allows for the detailed mapping of reaction pathways, providing profound mechanistic insights. By calculating the potential energy surface for a given reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. dntb.gov.ua

For a reaction involving this compound, such as a nucleophilic aromatic substitution where a nucleophile replaces the fluorine atom or the methyl sulfonate group, computational simulations can:

Locate the Transition State (TS): This is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Its geometry reveals the arrangement of atoms at the peak of the reaction.

Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate.

Determine Reaction Energy (ΔErxn): The energy difference between the products and reactants indicates whether the reaction is exothermic or endothermic.

This analysis can clarify the reaction mechanism (e.g., whether it proceeds via an SNAr mechanism) and predict which leaving group (fluoro or methyl sulfonate) is more likely to be displaced under certain conditions.

Ligand and Substituent Effect Studies via Computational Approaches

The reactivity and electronic properties of the benzene ring in this compound are heavily influenced by its two substituents: the fluorine atom and the methyl sulfonate group. Computational methods are ideal for quantifying these effects. nih.gov The Molecular Electrostatic Potential (MESP) is a particularly powerful descriptor for substituent effects, showing a strong correlation with empirical parameters like the Hammett constants. mdpi.comrsc.org

Fluorine: Acts as an electron-withdrawing group by induction (due to its high electronegativity) but as an electron-donating group by resonance (due to its lone pairs). NBO and MEP analyses can dissect these competing effects. walisongo.ac.id

Methyl Sulfonate Group (-OSO₂CH₃): This is a very strong electron-withdrawing group, both inductively and through resonance. Its presence significantly deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution.

Computational studies can model a series of related compounds, systematically changing the substituents to build a quantitative understanding of their influence on properties like reaction rates or binding affinities. This approach allows for the rational design of new molecules with tailored reactivity. nih.gov

Emerging Research Directions and Future Perspectives in Methyl 4 Fluorobenzene 1 Sulfonate Chemistry

Catalytic Applications Beyond Traditional Acid Catalysis

The utility of aryl sulfonates, including methyl 4-fluorobenzene-1-sulfonate, has expanded significantly beyond their historical use in acid-catalyzed reactions. google.com They are now recognized as powerful electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions, serving as effective, less toxic, and more economical alternatives to aryl triflates and halides. rsc.orgresearchgate.net

Palladium-catalyzed reactions have been at the forefront of this development. For instance, aryl p-fluorobenzenesulfonates have been successfully employed in the carbonylation of both electron-rich and electron-poor aryl arenesulfonates to synthesize aryl carboxylic esters. nih.gov A key to this success was the discovery of a unique Josiphos ligand through high-throughput screening, which proved highly effective for these transformations. nih.gov

Furthermore, aryl fluorosulfates are excellent substrates in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds. rsc.orgacs.org Research has shown that catalyst systems like Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) can effectively catalyze the coupling of aryl fluorosulfonates with boronic acids under mild conditions. acs.org Complementary reactivity is observed with different metals; palladium catalysts tend to give higher yields with electron-poor aryl fluorosulfonates, while nickel catalysts are more effective for electron-rich variants. acs.org The higher reactivity and selectivity of aryl fluorosulfates compared to traditional aryl halides often lead to milder reaction conditions and better tolerance of sensitive functional groups. rsc.org

Other significant cross-coupling reactions where aryl fluorosulfonates have been employed include:

Negishi Coupling: The reaction of (hetero)aryl fluorosulfonates with organozinc reagents, catalyzed by palladium complexes like Pd(PPh₃)₄, affords bi(hetero)aryls in good to excellent yields. rsc.orgscispace.com

Direct Arylation: Palladium catalysts, in the presence of specific phosphine (B1218219) ligands like MePhos or RuPhos, can facilitate the direct arylation of fluorinated aromatics with aryl sulfonates. nih.gov

Amination: Rapid amination of functionalized aryl fluorosulfates has been achieved in water using specialized palladium oxidative addition complexes, highlighting a move towards more environmentally responsible conditions. nih.govchemrxiv.org

These catalytic applications demonstrate the versatility of the fluorinated sulfonate group as a reactive handle in complex molecule synthesis, moving far beyond its role in traditional acid catalysis.

Development of Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including sulfonyl fluorides and sulfonates. researchgate.netmdpi.com The focus is on developing safer, more efficient, and environmentally benign processes that minimize waste and avoid hazardous reagents. researchgate.netmdpi.com

A significant advancement in this area is the use of sulfuryl fluoride (B91410) (SO₂F₂) as a low-cost, readily available, and less toxic reagent for the preparation of aryl fluorosulfates from phenols. rsc.orgresearchgate.netscispace.com This method is more atom-economical and avoids the harsher conditions or more problematic reagents associated with older methods. rsc.org The ability to generate the aryl fluorosulfate (B1228806) in situ from a phenol (B47542) and SO₂F₂ and then use it directly in a subsequent reaction, such as a Suzuki coupling, represents a highly efficient one-pot process that saves time, resources, and reduces waste. acs.org

Recent research has also highlighted novel green methods for synthesizing sulfonyl fluorides, the parent compounds of sulfonates. One such method involves the reaction of easily handled thiols or disulfides with a specific chlorinating agent (SHC5®) and potassium fluoride (KF). sciencedaily.com This process is highly efficient and produces only non-toxic salts like NaCl and KCl as byproducts, representing a significant step towards sustainable sulfonyl fluoride production. sciencedaily.com Another sustainable approach explores the use of thiourea (B124793) dioxide as a sulfur dioxide surrogate to synthesize sulfonic acids from halides under mild, transition-metal-free or catalyzed conditions using air as the oxidant. rsc.org

These developments point towards a future where the synthesis of this compound and related compounds can be achieved through processes that are not only economically viable but also align with the goals of sustainable development. sciencedaily.com

Table 1: Comparison of Synthesis Approaches for Aryl Sulfonates

MethodologyKey ReagentsAdvantagesReference
Traditional MethodsFluorosulfonic acid, Sulfonyl chloridesEstablished procedures wikipedia.org
Modern (Greener) MethodPhenols, Sulfuryl Fluoride (SO₂F₂)Low-cost reagent, milder conditions, suitable for one-pot reactions rsc.orgacs.orgscispace.com
Emerging Green ApproachThiols/Disulfides, KF, SHC5®Safe, high efficiency, non-toxic byproducts, minimal environmental impact sciencedaily.com

Advanced Material Science Incorporating Fluorinated Sulfonate Moieties

The unique properties imparted by the fluorine atom—high electronegativity, chemical inertness, and low surface energy—make fluorinated compounds highly valuable in materials science. wikipedia.orgresearchgate.netnih.gov Incorporating fluorinated sulfonate moieties into polymers and other materials can create advanced materials with tailored properties for a wide range of applications. researchgate.netacs.org

Fluoropolymers are characterized by their exceptional resistance to solvents, acids, and bases, as well as their thermal stability. wikipedia.orgacs.org The strong carbon-fluorine bond is a key contributor to this stability. researchgate.netnih.gov By integrating sulfonate groups, which can influence properties like ion conductivity and hydrophilicity, into a fluorinated backbone, researchers can design materials for specific, high-performance applications.

Key areas where fluorinated sulfonates are making an impact include:

Energy Materials: Fluorinated polymers containing sulfonic acid groups are critical components of proton exchange membranes (PEMs) in fuel cells. acs.orgresearchgate.net The fluorinated backbone provides the necessary chemical and thermal stability, while the sulfonic acid groups facilitate proton transport. acs.org Similarly, ionic liquids and polymer electrolytes containing sulfonyl fluoride or sulfonate groups are being explored for use in advanced lithium batteries, where they can enhance ionic conductivity and electrochemical stability. nih.govchemrxiv.org

Smart Materials and Coatings: The low surface energy of fluoropolymers leads to hydrophobic and oleophobic properties, making them ideal for non-stick and self-cleaning surfaces. researchgate.netacs.org Highly fluorinated polymers with sulfonate groups have been developed for use in separation science, acting as pseudo-stationary phases in chromatography or as dynamic coatings on capillary walls to enable high-efficiency separation of proteins and steroids. nih.gov

Biomedical Applications: The biocompatibility and chemical inertness of many fluoropolymers make them suitable for biomedical devices. nih.govmdpi.com By functionalizing these polymers with sulfonate groups, materials can be designed for applications like controlled drug delivery, tissue engineering scaffolds, and advanced sensors. nih.govmdpi.com

The integration of the 4-fluorobenzene-1-sulfonate moiety, or similar structures, into polymer backbones or as side chains offers a powerful strategy for creating next-generation materials with enhanced performance characteristics. nih.gov

Exploration of Novel Chemical Transformations and Method Development

The versatility of aryl fluorosulfonates as coupling partners has spurred the development of novel chemical transformations that expand the toolkit of synthetic organic chemists. rsc.orgresearchgate.net These compounds have proven to be more than just alternatives to triflates; they exhibit unique reactivity that enables new synthetic strategies. rsc.orgscispace.com

One area of intense research is the development of sequential, multi-component reactions. For example, three-component reactions involving aryl fluorosulfonates, boronic acids, and alkyl halides have been developed to synthesize multi-substituted arenes in a single step. scispace.com This showcases the high level of control and efficiency that can be achieved using these reagents.

Photoredox catalysis represents another frontier for novel transformations. researchgate.net The specific redox properties of aryl sulfonium (B1226848) salts, derived from sulfonates, can be harnessed in metallophotoredox cycles to achieve challenging bond formations, such as C-H fluorination, under mild conditions. researchgate.net

The scope of cross-coupling reactions continues to expand beyond the well-established Suzuki and Negishi reactions. Research has demonstrated the feasibility of using aryl fluorosulfates in other important transformations, including:

Sonogashira Coupling: For the formation of carbon-carbon triple bonds. rsc.org

Heck Coupling: For the reaction of aryl compounds with alkenes. scispace.com

Carbonylative Couplings: To introduce a carbonyl group, forming esters, amides, or ketones. rsc.org

These advancements underscore the growing importance of this compound and its analogs as versatile building blocks in modern synthetic chemistry. cymitquimica.combldpharm.com

Table 2: Overview of Novel Transformations with Aryl Fluorosulfonates

Reaction TypeCatalyst/ConditionsBond FormedSignificanceReference
Suzuki-Miyaura CouplingPd(OAc)₂ or NiCl₂(PCy₃)₂Aryl-Aryl (C-C)Economical biaryl synthesis acs.orgscispace.com
Negishi CouplingPd(PPh₃)₄Aryl-Aryl/Alkenyl (C-C)Uses organozinc reagents rsc.orgscispace.com
CarbonylationPd(OAc)₂ / Josiphos ligandAryl-C(O)OR (C-C)Synthesis of aryl esters nih.gov
Direct ArylationPd(OAc)₂ / MePhosAryl-Aryl (C-C)C-H functionalization nih.gov
Buchwald-Hartwig AminationPd-OAC / BippyPhos ligandAryl-Nitrogen (C-N)Rapid C-N coupling in water nih.govchemrxiv.org
Photoredox CatalysisMetallophotoredox catalystsAryl-Fluorine (C-F)Late-stage C-H fluorination researchgate.net

Interdisciplinary Research Integrating Fluorinated Sulfonates

The unique properties of fluorinated sulfonates have positioned them at the intersection of several scientific disciplines, fostering interdisciplinary research that drives innovation. Their influence extends from chemistry into materials science, energy, and the life sciences.

In the life sciences , fluorinated sulfonamides are being investigated as potent enzyme inhibitors. For example, sulfonamides incorporating fluorine and 1,3,5-triazine (B166579) moieties have shown effective inhibition of β-carbonic anhydrases from Mycobacterium tuberculosis, opening potential new avenues for treating tuberculosis. nih.gov The strategic placement of fluorine can significantly alter the binding affinity and pharmacokinetic properties of drug candidates.

In the field of chemical biology , the sulfonyl fluoride group is a key component of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netnih.gov This powerful set of reactions allows for the rapid and efficient connection of molecular building blocks, a concept that is widely applied in drug discovery and the development of functional biomolecules. sciencedaily.comchemscene.com

The link to materials science and energy is particularly strong. As previously discussed, fluorinated polymers with sulfonate groups are central to the development of next-generation membranes for fuel cells and advanced electrolytes for high-performance batteries. acs.orgchemrxiv.org This research requires close collaboration between synthetic chemists who design and create the molecules, and materials scientists and engineers who fabricate and test the devices.

Furthermore, the development of highly selective separation media based on fluoropolymers with sulfonate groups for analytical chemistry highlights another area of interdisciplinary synergy. nih.gov These materials enable the precise analysis of complex biological mixtures, such as proteins and hormones, which is crucial for diagnostics and biomedical research. nih.gov This convergence of expertise is essential for translating fundamental chemical discoveries into practical technologies that address global challenges in health, energy, and sustainability.

Q & A

Q. What are the common synthetic routes for preparing methyl 4-fluorobenzene-1-sulfonate, and how do reaction conditions influence product purity?

this compound is typically synthesized via sulfonylation of 4-fluorophenol derivatives. A validated method involves reacting 4-fluorobenzene-1-sulfonyl chloride with methanol under controlled conditions. Pyridine is often used as a base to neutralize HCl byproducts, enhancing reaction efficiency . Key factors affecting purity include:

  • Temperature : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis of the sulfonyl chloride intermediate).
  • Solvent choice : Anhydrous dichloromethane or tetrahydrofuran prevents unwanted solvolysis .
  • Purification : Flash chromatography (hexane/ethyl acetate gradients) removes unreacted starting materials and byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Distinct signals for the methyl sulfonate group (δ ~3.6 ppm for CH₃) and aromatic fluorine (¹⁹F NMR δ ~-110 ppm) confirm structure .
  • X-ray crystallography : Resolves stereoelectronic effects of the sulfonate group and fluorine substituent, critical for understanding reactivity .
  • FT-IR : Strong S=O stretches (~1350–1200 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) validate functional groups .

Q. How does this compound react with nucleophiles, and what products are typically observed?

The sulfonate group undergoes nucleophilic substitution with amines, thiols, or alcohols. For example:

  • Amines : Forms sulfonamides, useful in protease inhibitor design. Reaction rates depend on steric hindrance and nucleophile pKa .
  • Alcohols : Produces sulfonate esters, which are stable under acidic conditions but hydrolyze in basic media .
  • Kinetic control : Low temperatures favor monosubstitution, while heating promotes overalkylation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectral analysis of this compound derivatives?

Contradictions in NMR or mass spectra often arise from:

  • Tautomerism or rotamers : Variable-temperature NMR (VT-NMR) distinguishes dynamic processes .
  • Impurity peaks : High-resolution mass spectrometry (HRMS) coupled with HPLC purity checks isolates target compounds .
  • Crystal polymorphism : X-ray diffraction identifies lattice effects that may skew spectral interpretations .
    Methodological approach : Cross-validate using multiple techniques (e.g., 2D NMR, elemental analysis) and compare with computational models (DFT for expected shifts) .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to block undesired substitution sites .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for meta-substitution, while nonpolar solvents favor para-directing .
  • Catalysis : Pd(0) or Cu(I) catalysts enable Suzuki-Miyaura couplings at the fluorine-adjacent position .

Q. How can this compound be utilized in designing enzyme inhibitors or biochemical probes?

  • Mechanism-based inhibition : The sulfonate group mimics phosphate transition states, making it effective for kinases and phosphatases .
  • Fluorine as a bioisostere : Enhances membrane permeability and metabolic stability compared to non-fluorinated analogs .
  • Click chemistry : Azide-functionalized derivatives enable bioconjugation via CuAAC reactions for target identification .

Q. What are the challenges in scaling up this compound reactions, and how can they be mitigated?

  • Exothermicity : Gradual reagent addition and cooling systems prevent runaway reactions during sulfonylation .
  • Byproduct management : Scavengers (e.g., molecular sieves) absorb HCl, improving yield .
  • Sustainability : Solvent recovery systems (e.g., distillation) reduce waste in large-scale syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.